(1-cyclopentylpiperidin-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-cyclopentylpiperidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11/h10-11H,1-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTWPPIYKFZCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883521-63-9 | |
| Record name | (1-cyclopentylpiperidin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for (1-cyclopentylpiperidin-3-yl)methanamine
The construction of this compound can be approached through several established synthetic pathways. These routes typically involve the initial formation of a suitably functionalized piperidine (B6355638) precursor, followed by the introduction of the N-cyclopentyl group.
Precursor Synthesis and Intermediate Derivatization
The synthesis of the core piperidine structure is a critical first step. A common precursor is piperidine-3-carbonitrile or a related derivative. The synthesis of such precursors can be achieved through various cyclization strategies known in heterocyclic chemistry. Once the piperidine ring is formed, the nitrile group can be reduced to the corresponding aminomethyl group, yielding (piperidin-3-yl)methanamine. This intermediate is pivotal for the subsequent introduction of the cyclopentyl moiety.
Another key intermediate is 3-aminopiperidine, the preparation of which has been described in the patent literature. For instance, (R)-3-aminopiperidine dihydrochloride (B599025) can be synthesized by the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a reducing agent like lithium aluminum hydride. This chiral 3-aminopiperidine can then serve as a precursor for further functionalization.
Amination Reactions in the Formation of the Methanamine Moiety
The formation of the methanamine group is a crucial transformation. As mentioned, this is often achieved by the reduction of a nitrile precursor (piperidine-3-carbonitrile). This reduction can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemo-selectivity.
Cyclopentyl Ring Introduction Strategies
The introduction of the cyclopentyl group onto the piperidine nitrogen is typically the final key step in the synthesis. Two primary strategies are commonly employed for this N-alkylation:
Reductive Amination: This is a widely used and efficient method. It involves the reaction of the precursor, (piperidin-3-yl)methanamine, with cyclopentanone (B42830) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the final N-cyclopentylated product. A variety of reducing agents can be used, including sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. The kinetics of the reductive amination of cyclopentanone have been studied, indicating the formation of an N-cyclopentyliminocyclopentane intermediate. researchgate.net
Direct Alkylation: This method involves the reaction of (piperidin-3-yl)methanamine with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to facilitate the nucleophilic attack of the piperidine nitrogen on the cyclopentyl halide.
Advanced Synthetic Approaches and Chemo-selectivity
More advanced synthetic strategies focus on achieving higher efficiency, selectivity, and access to chiral analogs of this compound.
Asymmetric Synthesis of Chiral Piperidine Methanamine Analogs
The development of asymmetric routes to substituted piperidines is a significant area of research, driven by the importance of chiral molecules in pharmaceuticals. While a specific asymmetric synthesis for this compound is not detailed in the provided search results, general methodologies for the asymmetric synthesis of piperidine derivatives are well-established. These can include the use of chiral catalysts, chiral auxiliaries, or starting from the chiral pool. For instance, the synthesis of chiral derivatives of 3-aminopiperidine provides a pathway to enantiomerically enriched precursors for the target molecule.
Reductive Amination Strategies for Piperidine Derivatives
Modern reductive amination strategies offer mild and selective conditions for the N-alkylation of amines. The use of specific catalysts and reducing agents can improve yields and minimize side reactions. For example, the reductive amination of aldehydes and ketones with amines is a cornerstone of C-N bond formation in the pharmaceutical industry. The reaction of a piperidine precursor with cyclopentanone under optimized reductive amination conditions represents a robust and chemo-selective approach to this compound. Research into Ru-catalyzed reductive amination of cyclopentanone highlights the ongoing efforts to develop efficient catalytic systems for such transformations. researchgate.net
Table of Plausible Reductive Amination Conditions:
| Amine Precursor | Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions |
| (Piperidin-3-yl)methanamine | Cyclopentanone | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature, 2-12 h |
| (Piperidin-3-yl)methanamine | Cyclopentanone | Sodium cyanoborohydride | Methanol | Room Temperature, pH 6-7, 12-24 h |
| (Piperidin-3-yl)methanamine | Cyclopentanone | H2, Pd/C | Ethanol | Room Temperature to 50°C, 1-5 atm H2 |
Novel Methodologies for Piperidine Ring Functionalization
Recent advancements in organic synthesis have provided sophisticated tools for the direct functionalization of the piperidine ring, offering pathways to novel analogs of this compound. These methods often focus on site-selective C-H activation, which is a powerful strategy for modifying the core structure without the need for pre-functionalized starting materials. nih.gov
One of the significant challenges in piperidine functionalization is controlling the position of the new substituent. Research has demonstrated that the choice of catalyst and the nature of the protecting group on the piperidine nitrogen can direct functionalization to the C2, C3, or C4 positions. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been employed to introduce new functional groups with high regioselectivity. nih.gov
Furthermore, photoredox catalysis has emerged as a mild and efficient method for the α-functionalization of cyclic amines. nih.govnih.gov This approach utilizes visible light to generate a potent oxidant that can abstract an electron from the piperidine nitrogen, leading to the formation of an α-amino radical. This radical can then engage in various coupling reactions, such as arylation, to introduce substituents at the C2 and C6 positions of the piperidine ring. nih.gov While these methods have not been specifically reported for this compound, they represent the current state-of-the-art for piperidine functionalization and could be adapted for this purpose.
The table below summarizes some novel methodologies applicable to piperidine ring functionalization.
| Methodology | Target Position | Catalyst/Reagent | Key Features |
| Rhodium-Catalyzed C-H Insertion | C2, C4 | Rhodium catalysts (e.g., Rh2(esp)2) | Site-selectivity controlled by catalyst and N-protecting group. nih.gov |
| Photoredox-Catalyzed C-H Arylation | C2, C6 | Iridium or Ruthenium photocatalysts | Mild reaction conditions using visible light. nih.gov |
| Lithiation-Trapping | C2 | s-BuLi/Trapping agent | Requires a directing group on the nitrogen. nih.gov |
| Transition-Metal-Catalyzed α-C-H Functionalization | C2 | Palladium, Copper, or Nickel catalysts | Often requires a directing group for regioselectivity. nih.gov |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound can be systematically examined by considering the transformations of its distinct functional moieties.
The primary amine of the aminomethyl group is a versatile handle for a wide array of chemical transformations. Standard reactions for primary amines, such as acylation, sulfonylation, and alkylation, can be readily applied to introduce diverse substituents. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while treatment with sulfonyl chlorides would produce sulfonamides.
Reductive amination is another key transformation. The primary amine can react with aldehydes or ketones to form an intermediate imine, which can then be reduced in situ to yield secondary or tertiary amines. This provides a straightforward method for extending the side chain or introducing new functional groups.
The table below illustrates some common transformations of the primary amine group.
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl chloride, Anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Secondary/Tertiary Amine |
| Urea Formation | Isocyanate | Urea |
The tertiary amine of the piperidine ring is also a site for chemical modification. While it is already substituted with a cyclopentyl group, it can undergo further reactions. For instance, treatment with a strong alkylating agent, such as methyl iodide, could lead to the formation of a quaternary ammonium (B1175870) salt.
Oxidation of the piperidine nitrogen with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield the corresponding N-oxide. These N-oxides are useful intermediates in their own right and can undergo further transformations.
The cyclopentyl group, being a saturated hydrocarbon, is generally the least reactive part of the molecule. However, under forcing conditions, such as free-radical halogenation, it is possible to introduce functional groups onto the cyclopentyl ring. This would likely result in a mixture of isomers due to the multiple C-H bonds available for reaction. More selective functionalization of the cyclopentyl ring would likely require more advanced synthetic strategies, possibly involving C-H activation methodologies, although this is a challenging transformation.
Computational Chemistry and Molecular Design Insights
Theoretical Conformational Analysis of (1-cyclopentylpiperidin-3-yl)methanamine
Conformational analysis is fundamental to understanding a molecule's behavior. It involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a flexible molecule such as this compound, which contains multiple rotatable bonds and two ring systems, this analysis is crucial for predicting its shape and how it interacts with biological targets.
The conformational landscape of this compound is primarily dictated by the piperidine (B6355638) ring, which, like cyclohexane, preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. The substituents on this ring—the N-cyclopentyl group and the 3-methanamine group—can occupy either axial or equatorial positions.
Energy minimization calculations, typically performed using molecular mechanics force fields (e.g., MMFF94, AMOEBA) or quantum mechanics methods, are used to determine the relative stability of these different arrangements. researchgate.netresearchgate.net For N-alkyl-substituted piperidines, the predominant conformation overwhelmingly places the exocyclic alkyl substituent in an equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring. researchgate.net Studies on related N-substituted piperidines show that the energy cost of an axial substituent can be significant, dictating the conformational equilibrium. nih.gov
In the case of this compound, two main low-energy conformers are expected, both with the piperidine in a chair form:
Diequatorial Conformer: Both the N-cyclopentyl group and the 3-methanamine group occupy equatorial positions. This arrangement is generally the most stable as it minimizes steric hindrance for both bulky substituents.
Axial/Equatorial Conformers: One substituent is axial while the other is equatorial. The conformer with the larger N-cyclopentyl group in the equatorial position and the smaller 3-methanamine group in the axial position would be more stable than the reverse.
The cyclopentyl ring also has its own conformational preferences (envelope and twist forms), which adds another layer of complexity, but its connection via a single bond to the piperidine nitrogen allows it to orient itself to minimize steric interactions. Quantum mechanics calculations on substituted piperidines have shown that the energy difference between equatorial and axial conformers can be on the order of several kcal/mol, confirming the strong preference for equatorial substitution. nih.govacs.org
| Conformer Feature | Predicted Preference for this compound | Rationale | Typical ΔG (kcal/mol) for Analogs nih.gov |
| Piperidine Ring | Chair | Minimizes torsional and angle strain. | - |
| N-Cyclopentyl Group | Equatorial | Avoids 1,3-diaxial steric interactions. | 1.0 - 2.0 |
| 3-Methanamine Group | Equatorial | Minimizes steric hindrance with the ring. | 1.5 - 2.5 |
| Overall Lowest Energy | Diequatorial Chair | Combines all favorable energetic contributions. | - |
Note: ΔG values are illustrative, based on similar N-alkyl and C-alkyl substituted piperidines and cyclohexanes.
The preferred conformation has significant stereochemical implications. The spatial arrangement of the nitrogen lone pair, the cyclopentyl group, and the methanamine side chain is fixed in the low-energy diequatorial state. This defined three-dimensional shape is critical for molecular recognition. The nitrogen atom's lone pair has a specific orientation (axial in the case of an equatorial substituent), which affects its accessibility for forming hydrogen bonds or interacting with metal ions.
Furthermore, the 3-position of the piperidine ring is a chiral center. The conformational rigidity of the ring locks the methanamine substituent into a specific spatial orientation relative to the rest of the molecule. This is crucial for enantioselective interactions with chiral biological targets like proteins and enzymes. The relative positioning of the basic nitrogen of the piperidine, the primary amine of the methanamine group, and the hydrophobic cyclopentyl moiety creates a specific pharmacophore that is a direct consequence of the molecule's conformational preferences.
Molecular Docking and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The principle behind molecular docking is to find the conformation of the ligand-receptor complex that has the minimum free energy. This is achieved by sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and scoring them using a scoring function. The scoring function estimates the binding affinity by considering various types of interactions:
Electrostatic Interactions: These include hydrogen bonds and salt bridges. For this compound, the two nitrogen atoms are key. The secondary amine in the piperidine ring and the primary amine in the methanamine side chain can both act as hydrogen bond donors, while the nitrogen lone pairs can act as hydrogen bond acceptors. elifesciences.org
Hydrophobic Interactions: The nonpolar cyclopentyl ring and the aliphatic portions of the piperidine ring can form favorable interactions with hydrophobic pockets in a protein binding site, displacing water molecules and increasing entropy. nih.gov
Docking studies on piperidine-based ligands targeting various receptors, such as sigma receptors or kinases, have consistently highlighted the importance of a basic nitrogen atom for anchoring the ligand in the binding site via interactions with acidic residues like aspartate or glutamate. nih.govacs.org
By analyzing docking results of structurally similar piperidine-containing molecules, common binding motifs can be predicted. For analogs of this compound, a recurring motif would likely involve a combination of polar and nonpolar interactions.
The Cationic Anchor: At physiological pH, one or both nitrogen atoms would be protonated. This positive charge would preferentially interact with negatively charged amino acid residues (Asp, Glu) or the partial negative charge on backbone carbonyl oxygens within the binding site. acs.org
The Hydrophobic Occupant: The N-cyclopentyl group serves as a bulky, hydrophobic moiety. In many receptors, this group would fit into a well-defined hydrophobic sub-pocket, contributing significantly to binding affinity and potentially selectivity. nih.gov
The Hydrogen-Bonding Side Chain: The 3-methanamine group provides additional opportunities for hydrogen bonding, allowing for finer tuning of the interaction network with the receptor.
Studies on diverse piperidine analogs have shown that the specific nature and geometry of these interactions determine the ligand's affinity and selectivity for its target. nih.govnih.gov
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Protein Residue(s) |
| Protonated Piperidine Nitrogen | Ionic Bond / Salt Bridge, Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) |
| **Methanamine Group (-CH₂NH₂) ** | Hydrogen Bond (Donor/Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Backbone C=O |
| Cyclopentyl & Piperidine Rings | Hydrophobic, Van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide deep insights into the electronic structure of a molecule. Methods range from semi-empirical (like PM3 and AM1) to more accurate but computationally expensive ab initio and Density Functional Theory (DFT) approaches. chemjournal.kzekb.egscilit.com
For piperidine derivatives, these calculations are used to determine a variety of properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemjournal.kzekb.eg
| Calculated Property | Significance | Predicted Characteristic for this compound |
| Enthalpy of Formation (ΔHf) | Thermodynamic stability of the molecule. | Expected to be thermodynamically stable. chemjournal.kz |
| HOMO-LUMO Energy Gap | Chemical reactivity and stability. A larger gap implies higher stability. | Moderate gap, indicating a stable but reactive molecule. ekb.eg |
| Dipole Moment (μ) | Overall polarity of the molecule. | High, due to the two polar amine groups. ekb.eg |
| Electrostatic Potential | Identifies nucleophilic and electrophilic sites. | Negative potential (nucleophilic) centered on the nitrogen atoms. |
In Silico Screening and Library Design
The principles of computational chemistry can be extended to the design and screening of large numbers of molecules, a process known as in silico screening. This approach is instrumental in modern drug discovery and materials science for identifying promising lead compounds.
Virtual screening involves the computational assessment of large libraries of chemical structures to identify those that are most likely to possess a desired biological activity or property. For compounds related to this compound, several virtual screening strategies could be employed.
One common approach is ligand-based virtual screening , where a known active molecule is used as a template to search for other molecules with similar properties. This can involve searching for compounds with similar 2D structural features (substructure searching) or similar 3D shapes and pharmacophoric features (shape-based screening and pharmacophore modeling).
Another powerful technique is structure-based virtual screening , which requires a 3D structure of the biological target (e.g., a protein receptor). Molecular docking simulations are then used to predict how well different molecules in a library can bind to the target's active site. nih.gov Studies on piperidine-based compounds have successfully utilized such methods to identify potential inhibitors for various enzymes and receptors. researchgate.netresearchgate.net
Beyond identifying potential hits, computational methods can be used to design focused libraries of compounds for detailed structure-activity relationship (SAR) studies. nih.gov For a scaffold like this compound, a focused library would involve systematically modifying different parts of the molecule to probe their effect on activity.
For instance, a library could be designed by:
Varying the N-substituent: Replacing the cyclopentyl group with other cyclic or acyclic alkyl and aryl groups to explore the impact of sterics and electronics on the piperidine nitrogen.
Modifying the piperidine ring: Introducing substituents at different positions on the piperidine ring to investigate their influence on the molecule's conformation and interactions.
Altering the methanamine side chain: Extending or branching the linker between the piperidine ring and the primary amine, or replacing the amine with other functional groups.
These designed libraries can then be synthesized and tested, with the resulting data used to build more accurate predictive models and further refine the design of novel compounds.
Medicinal Chemistry and Preclinical Biological Evaluation
Structure-Activity Relationship (SAR) Studies of (1-cyclopentylpiperidin-3-yl)methanamine Analogs
The biological activity of piperidine (B6355638) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For this compound, the key structural components influencing its interactions with biological targets are the N-cyclopentyl group, the piperidine scaffold, and the 3-(aminomethyl) substituent.
The substituent on the piperidine nitrogen is a critical determinant of receptor affinity and selectivity. The N-cyclopentyl group in this compound is a lipophilic moiety that can influence the compound's pharmacokinetic properties and its interaction with the binding pockets of protein targets.
In studies of various N-substituted piperidine analogs, the size and lipophilicity of the N-alkyl or N-cycloalkyl group have been shown to modulate activity at various receptors. For instance, in the context of sigma (σ) receptor ligands, the surroundings of the piperidine nitrogen atom are considered crucial for receptor binding. nih.gov The cyclopentyl group likely occupies a hydrophobic pocket within the receptor. Variation of this group can significantly alter binding affinity. For example, replacing a cyclopentyl group with a smaller (e.g., methyl) or larger (e.g., benzyl) substituent would be expected to probe the steric and hydrophobic limits of the binding site, thereby altering the compound's biological profile. In a series of purine (B94841) nucleobase analogs, the inclusion of a 9-cyclopentyl group was a key feature of compounds with potent anticancer activity.
Substitutions on the carbon atoms of the piperidine ring can dramatically alter a compound's pharmacological properties, including potency and selectivity. Studies on various classes of piperidine derivatives have established several key principles:
Positional Isomerism: The location of a substituent is critical. For instance, in the development of monoamine oxidase (MAO) inhibitors, para-substitution on a phenyl ring attached to piperidine was found to be preferable to meta-substitution. nih.gov Similarly, moving the (aminomethyl) group from the 3-position to the 2- or 4-position on the piperidine ring of the title compound would likely result in different binding geometries and affinities for its molecular targets.
Stereochemistry: The stereochemistry of substituents on the piperidine ring is crucial. For many biologically active piperidines, one stereoisomer exhibits significantly higher affinity or efficacy than the other.
Nature of Substituents: Simple changes, such as the addition of a methyl group to the piperidine ring, can lead to major changes in receptor affinity and selectivity. nih.gov For example, studies on σ1 receptor ligands have shown that introducing methyl groups can significantly impact binding. nih.gov Small functional groups, such as hydroxyls or additional amines, can also introduce new hydrogen bonding interactions, potentially increasing affinity. nih.gov
The table below summarizes findings from a study on N-substituted 4-(2-aminoethyl)piperidine derivatives, illustrating how changes to the piperidine nitrogen substituent affect σ1 receptor affinity. While the core is different from this compound, it highlights the sensitivity of the N-substituent.
| Compound/Analog Type | N-Substituent | Effect on σ1 Receptor Affinity | Reference |
|---|---|---|---|
| 4-(2-aminoethyl)piperidine Analog | -H (proton) | Considerably lower affinity | ajchem-a.com |
| 4-(2-aminoethyl)piperidine Analog | -CH3 (methyl) | High affinity | ajchem-a.com |
| 4-(2-aminoethyl)piperidine Analog | -CH2CH3 (ethyl) | Considerably lower affinity | ajchem-a.com |
| 4-(2-aminoethyl)piperidine Analog | -Tosyl | Considerably lower affinity | ajchem-a.com |
The 3-(aminomethyl) group, or methanamine moiety, contains a primary amine that is expected to be protonated at physiological pH. This positively charged group can form strong ionic bonds and hydrogen bonds with negatively charged or polar residues (e.g., aspartate, glutamate, or serine) in a receptor's binding site.
The importance of this type of moiety has been demonstrated in studies of analogs targeting the dopamine (B1211576) transporter (DAT). A study of 3-aminomethyl-piperidine analogues of GBR 12935, a known DAT inhibitor, showed that this structural feature was critical for interaction with the transporter. nih.gov The two basic nitrogen atoms—one in the piperidine ring and one in the side chain—are key pharmacophoric elements. Altering the length of the linker between the piperidine ring and the terminal amine (e.g., from a methylene (B1212753) to an ethylene (B1197577) bridge) could change the spacing between these key interaction points, thereby affecting binding affinity and selectivity for different molecular targets.
The basicity of the nitrogen atoms is a fundamental property that governs the degree of ionization of the molecule at physiological pH. Both the secondary amine within the N-cyclopentyl piperidine ring and the primary amine of the methanamine group are basic centers. The pKa of these amines determines the ratio of the charged (protonated) to uncharged (neutral) form.
The charged form is often essential for forming strong ionic interactions with the molecular target, as noted for σ1 receptor ligands where the amine N-atom is a key element for binding. nih.gov However, the uncharged form is typically required for the molecule to cross biological membranes, such as the blood-brain barrier. Therefore, an optimal balance of basicity is often necessary for compounds intended to act on the central nervous system. Studies on other piperidine series have shown that substituents that modulate basicity can significantly impact biological activity. clinmedkaz.org For instance, more basic substituents have been correlated with higher potency in certain classes of antitubercular agents. clinmedkaz.org
Molecular Targets and Mechanisms of Action (Preclinical)
Based on the structural features of this compound and SAR data from analogous compounds, several potential protein targets can be hypothesized. Piperidine scaffolds are known to interact with a wide array of biological targets, including receptors, enzymes, and transporters. nih.gov
Sigma (σ) Receptors: The piperidine moiety is a common structural feature in high-affinity σ receptor ligands. Specifically, the σ1 receptor pharmacophore model often includes a basic amine nitrogen, which is present in the title compound. nih.gov Numerous studies have demonstrated that modifications to N-substituents and substitutions on the piperidine ring directly modulate σ1 receptor affinity and selectivity over the σ2 subtype. nih.govajchem-a.com The piperidine moiety itself has been identified as a critical structural element for dual activity at histamine (B1213489) H3 and σ1 receptors.
Monoamine Transporters: The 3-(aminomethyl)piperidine structure is found in compounds designed to target monoamine transporters. Research on analogs of GBR 12935 revealed that this scaffold can produce potent ligands for the dopamine transporter (DAT). nih.gov These compounds could potentially act as inhibitors of dopamine reuptake, a mechanism of action for various CNS-active drugs.
Monoamine Oxidase (MAO): Piperine, a naturally occurring compound containing a piperidine ring, is a known MAO inhibitor. nih.gov SAR studies of various synthetic piperidine derivatives have been conducted to develop novel MAO-A and MAO-B inhibitors, suggesting that this enzyme class is a plausible target. nih.govnih.gov
Modulation of Enzyme Activity (e.g., ATP Synthase Inhibition in Bacterial Models)
Currently, there is a lack of specific published data detailing the modulatory effects of this compound on enzyme activity, including its potential to inhibit ATP synthase in bacterial models. While the inhibition of bacterial ATP synthase is a recognized antibacterial strategy, research has primarily focused on other chemical entities. For instance, compounds like bedaquiline (B32110) have been identified as potent inhibitors of mycobacterial ATP synthase. The scientific community continues to explore novel scaffolds for their potential to disrupt bacterial energy metabolism, but specific assays evaluating this compound in this context have not been reported in the available literature.
Receptor Affinity and Selectivity Profiling (In Vitro)
Comprehensive in vitro receptor affinity and selectivity profiling for this compound is not yet publicly available. Such studies are crucial in medicinal chemistry to understand the compound's mechanism of action and to predict its potential therapeutic effects and off-target liabilities. This profiling typically involves screening the compound against a broad panel of receptors, ion channels, and transporters. The absence of this data for this compound indicates that its specific molecular targets remain to be elucidated.
In Vitro Biological Activity Profiling
The in vitro biological activity of this compound is an area of ongoing investigation. The following sections outline the current understanding based on available preclinical data.
Cell-Based Assays for Compound Efficacy
Detailed results from cell-based assays designed to evaluate the efficacy of this compound are not extensively documented in the public domain. These assays are fundamental in early-stage drug discovery to determine a compound's biological effect in a cellular context. Further research is required to characterize its activity profile across various cell lines and disease models.
Enzyme Inhibition Assays
Specific data from enzyme inhibition assays for this compound are not available in the current body of scientific literature. These assays are essential for identifying specific enzymes that are targeted by the compound and for quantifying its inhibitory potency (e.g., IC50 values). Without this information, the enzymatic targets of this compound remain unknown.
Antimicrobial Activity in Preclinical Models
There is currently no published research detailing the antimicrobial activity of this compound in preclinical models. Such studies would involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The exploration of novel chemical entities for antimicrobial properties is a critical area of research, but the potential of this compound in this therapeutic area has not yet been reported.
In Vitro Metabolic Fate and Biotransformation
Metabolite Profiling and Identification in In Vitro Systems
Metabolite profiling involves the detection, identification, and quantification of the metabolic products of a parent compound. This process is essential for understanding how a molecule is transformed in the body.
Use of Liver Microsomes and Hepatocytes for Metabolic Studies
Liver microsomes and hepatocytes are the gold standard in vitro tools for predicting in vivo metabolism. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. Hepatocytes, or liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of a compound's biotransformation. The general procedure involves incubating the test compound with these systems and analyzing the resulting mixture for the appearance of metabolites over time.
Analytical Techniques for Metabolite Characterization (e.g., LC-MS/MS, HRMS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify metabolites. researchgate.net It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. plos.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites and distinguishing between compounds with similar masses. nih.gov
Elucidation of In Vitro Metabolic Pathways
Metabolic pathways are generally categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolic Reactions (e.g., Hydroxylation, N-dealkylation, Dehydrogenation)
For compounds containing a piperidine (B6355638) ring, several Phase I reactions are plausible. N-dealkylation , the removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for many piperidine-containing drugs and is often catalyzed by CYP3A4. acs.orgnih.govHydroxylation , the addition of a hydroxyl group, can occur on the cyclopentyl ring or the piperidine ring. springermedizin.deDehydrogenation of the piperidine ring could also occur, leading to the formation of a tetrahydropyridine (B1245486) derivative. pcom.edu Additionally, piperidine ring opening is another potential metabolic transformation. frontiersin.org
Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)
If Phase I metabolism introduces a hydroxyl group, this functional group can then undergo Phase II conjugation reactions. Glucuronidation , the addition of glucuronic acid, and sulfation , the addition of a sulfo group, are common Phase II reactions that increase the polarity of the molecule, preparing it for elimination from the body.
Cross-Species In Vitro Metabolism Comparisons
The metabolic profile of a compound can vary significantly between different species. Therefore, cross-species comparisons are important for selecting the appropriate animal models for preclinical toxicology studies. These studies are typically conducted by incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey, and human) and comparing the resulting metabolite profiles. Differences in the types and amounts of metabolites can be attributed to variations in the expression and activity of drug-metabolizing enzymes across species.
Without experimental data for (1-cyclopentylpiperidin-3-yl)methanamine, any discussion of its specific metabolic pathways or cross-species differences remains speculative. Further research is required to elucidate the in vitro metabolic fate of this compound.
Evaluation of Metabolic Similarities and Differences across Preclinical Species (In Vitro)
Information not available.
Future Research Directions and Applications
Exploration of Novel Analogs and Derivatives
The generation of novel analogs and derivatives of (1-cyclopentylpiperidin-3-yl)methanamine is a crucial first step to understanding its structure-activity relationship (SAR). Systematic modifications of the core structure could lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Key areas for modification include:
Alterations of the Cyclopentyl Moiety: Replacing the cyclopentyl group with other cyclic or acyclic alkyl groups could modulate lipophilicity and steric interactions with potential biological targets.
Substitution on the Piperidine (B6355638) Ring: Introducing substituents at various positions on the piperidine ring can influence the compound's conformation and basicity, which are critical for receptor binding.
Modification of the Methanamine Group: N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic system could significantly alter the compound's biological activity and metabolic stability.
A hypothetical library of analogs for initial screening is presented in Table 1.
Table 1: Hypothetical Analogs of this compound for Initial SAR Studies
| Compound ID | Modification | Rationale |
| A-001 | Replacement of cyclopentyl with cyclohexyl | Investigate the effect of ring size on activity. |
| A-002 | N-methylation of the methanamine | Modulate basicity and potential for hydrogen bonding. |
| A-003 | Introduction of a hydroxyl group on the piperidine ring | Enhance polarity and potential for new interactions. |
| A-004 | Replacement of methanamine with an amide | Alter the electronic properties and hydrogen bonding capacity. |
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for the rational design of novel ligands based on the this compound scaffold. tandfonline.comtandfonline.comnih.govmdpi.comresearchgate.net These in silico methods can prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby saving time and resources.
Future computational studies could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: If an initial dataset of active and inactive analogs becomes available, QSAR models can be developed to predict the biological activity of new designs. tandfonline.commdpi.comresearchgate.net
Molecular Docking: In the absence of a known target, docking studies against a panel of receptors implicated in various diseases could help identify potential biological targets for this compound.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the binding mechanism and stability of the interaction. nih.govresearchgate.net
Integration with Systems Chemical Biology Approaches
A systems chemical biology approach can help to elucidate the mechanism of action of this compound and its derivatives on a broader biological scale. This involves integrating chemical screening data with genomics, proteomics, and metabolomics to understand how these compounds affect cellular networks.
Key strategies include:
High-Throughput Screening: Screening a library of analogs against a wide range of cell lines or biological assays can identify potential therapeutic areas.
Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be used to identify the specific protein targets of active compounds.
Pathway Analysis: Once targets are identified, bioinformatics tools can be used to map these proteins to specific signaling pathways, revealing the compound's mechanism of action.
Potential Therapeutic Applications Beyond Current Scope
The piperidine scaffold is a common feature in a vast number of approved drugs and biologically active molecules, suggesting that this compound and its derivatives could have therapeutic potential in a wide range of diseases. nih.govajchem-a.comacs.orgresearchgate.netencyclopedia.pub
Potential therapeutic areas to explore include:
Central Nervous System (CNS) Disorders: Many piperidine-containing compounds exhibit activity as antipsychotics, antidepressants, and analgesics. acs.orgencyclopedia.pub
Oncology: Piperidine derivatives have been investigated as anticancer agents, targeting various mechanisms including enzyme inhibition and disruption of protein-protein interactions. researchgate.net
Infectious Diseases: The piperidine nucleus is found in various antimicrobial and antiviral agents. encyclopedia.pub
Development of New Synthetic Methodologies
Efficient and versatile synthetic routes are essential for the exploration of novel analogs. While general methods for the synthesis of substituted piperidines are well-established, developing novel methodologies tailored to the this compound scaffold could accelerate the drug discovery process. nih.govniscpr.res.innih.govresearchgate.net
Future research in this area could focus on:
Stereoselective Synthesis: Developing methods to control the stereochemistry at the 3-position of the piperidine ring would allow for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity.
Late-Stage Functionalization: The ability to introduce modifications late in the synthetic sequence would provide rapid access to a diverse range of analogs from a common intermediate. acs.org
Flow Chemistry and Automation: Implementing automated synthesis and purification techniques could significantly increase the throughput of analog production.
Q & A
Q. Basic
- NMR : H and C NMR identify cyclopentyl and piperidine ring conformations. For example, coupling constants () differentiate axial/equatorial substituents. DEPT-135 confirms amine protonation states .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHN) and detects fragmentation patterns unique to the cyclopentyl group.
- X-ray Crystallography : Resolves stereochemistry at the piperidine C3 position, critical for bioactive conformers .
How can researchers optimize reaction yields in multi-step syntheses of this compound analogs?
Advanced
Yield optimization requires systematic parameter screening:
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselective steps.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Temperature control : Low temperatures (−78°C to 0°C) minimize byproducts in sensitive amine reactions.
- Kinetic vs. thermodynamic control : Adjust reaction time to favor desired intermediates.
How can contradictions in reported biological activity of this compound derivatives be resolved?
Advanced
Discrepancies in bioactivity often arise from:
- Impurity profiles : HPLC-MS purity checks (>95%) and orthogonal assays (e.g., functional cAMP assays vs. binding studies) validate target engagement .
- Stereochemical variability : Chiral separations (e.g., HPLC with Chiralpak columns) isolate enantiomers for independent testing .
- Cell line specificity : Cross-validate results in primary cells vs. immortalized lines to rule out artifactual responses.
What computational strategies predict the pharmacological targets of this compound?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina screen against GPCRs (e.g., histamine or serotonin receptors) due to structural similarity to known ligands .
- QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with activity cliffs using descriptors like logP and polar surface area .
- MD simulations : Assess binding stability of the piperidine-cyclopentyl scaffold in lipid bilayers for CNS-targeting candidates.
How can stereochemical effects at the piperidine C3 position influence the biological activity of this compound?
Q. Advanced
- Chiral resolution : Use tartaric acid derivatives or chiral stationary phases to separate enantiomers. Test each for receptor affinity .
- Conformational analysis : NOESY NMR or X-ray structures reveal if the cyclopentyl group adopts chair or twist-boat conformations, impacting receptor fit .
- Pharmacophore mapping : Compare spatial orientation of the amine group in active vs. inactive stereoisomers.
What strategies mitigate amine oxidation during storage of this compound?
Q. Advanced
- Inert atmosphere : Store under argon or nitrogen to prevent radical-mediated oxidation.
- Antioxidants : Add 0.1% BHT or ascorbic acid to solutions.
- Low-temperature storage : Keep at −20°C in amber vials to reduce photodegradation .
How can researchers validate the purity of this compound in complex matrices?
Q. Advanced
- LC-MS/MS : Quantify trace impurities (e.g., alkylation byproducts) with MRM transitions.
- Ion chromatography : Detect inorganic salts from synthetic steps.
- NMR spiking : Add a known reference compound to confirm integration accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
